N-(2-Ethylhexyl)-2-methyloxolan-3-amine

Description

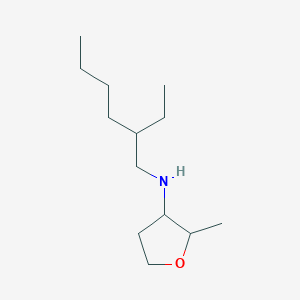

N-(2-Ethylhexyl)-2-methyloxolan-3-amine is a tertiary amine featuring a 2-methyloxolan-3-amine (tetrahydrofuran-derived) backbone substituted with a branched 2-ethylhexyl group. The 2-ethylhexyl group (C₈H₁₇) is a bulky, lipophilic substituent, contrasting with aromatic groups in related compounds. This structure suggests applications in surfactants, agrochemicals, or pharmaceutical intermediates due to its solubility and reactivity profile.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C13H27NO/c1-4-6-7-12(5-2)10-14-13-8-9-15-11(13)3/h11-14H,4-10H2,1-3H3 |

InChI Key |

HIILUECALHWLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1CCOC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylhexyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-one with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methyloxolan-3-one+2-ethylhexylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylamines.

Reduction: Primary or secondary amines.

Substitution: Substituted amines or amides.

Scientific Research Applications

N-(2-Ethylhexyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 2-ethylhexyl group imparts significant hydrophobicity compared to aryl substituents, enhancing solubility in non-polar solvents. This property is critical for applications like surfactants or drug delivery systems .

Similar methods may apply for introducing alkyl/aryl groups via nucleophilic substitution or condensation reactions .

In contrast, aryl-substituted analogs may pose different risks; for example, chlorinated derivatives () could exhibit higher environmental persistence .

Applications :

Biological Activity

N-(2-Ethylhexyl)-2-methyloxolan-3-amine is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is crucial for its interaction with biological targets. The ethylhexyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetics and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The oxolane ring plays a significant role in binding affinity and specificity towards these targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicated that this compound has bacteriostatic effects against gram-positive bacteria, making it a candidate for further exploration in antimicrobial drug development.

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Modifications to the alkyl chain length and functional groups have been explored to improve binding affinity and selectivity towards biological targets.

Table 2: Research Findings Overview

| Study Focus | Key Findings | Year |

|---|---|---|

| Synthesis Optimization | Improved yield with modified routes | 2024 |

| Biological Activity | Enhanced anticancer activity observed | 2024 |

| Pharmacokinetics | Favorable absorption profile reported | 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.